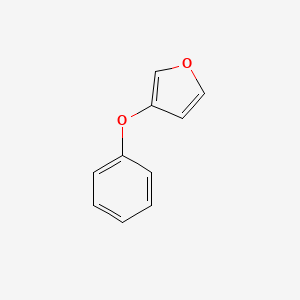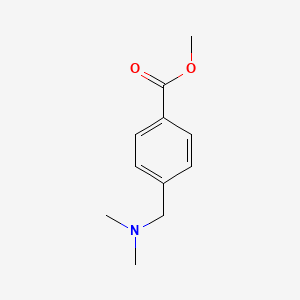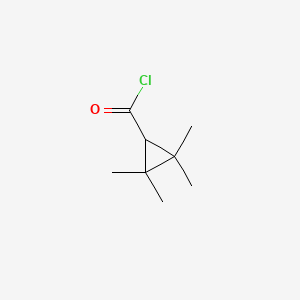
2,2,3,3-四甲基环丙烷-1-甲酰氯
描述
Synthesis Analysis
TMCC can be synthesized from 2,2,3,3-tetramethylcyclopropane carboxylic acid using thionyl chloride. This method is commonly used due to its efficiency and the availability of the starting materials.Molecular Structure Analysis
The molecular formula of TMCC is C8H13ClO. The InChI code for TMCC is 1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 .科学研究应用
催化反应与有机合成
催化共轭还原:Jurkauskas、Sadighi 和 Buchwald(2003 年)的一项研究展示了 N-杂环卡宾铜氯配合物在催化 α,β-不饱和羰基化合物的共轭还原中的应用,突出了环丙烷衍生物在促进有机转化中的潜力 Jurkauskas 等人,2003 年.
镍催化偶联:Ikeda 等人(2008 年)的研究重点是炔基连接的乙烯基环丙烷与烯丙基氯的镍催化偶联,为环丙烷衍生物的合成多功能性提供了见解 Ikeda 等人,2008 年.
路易斯酸介导的转化:Sathishkannan 和 Srinivasan(2014 年)的一项研究描述了环丙烷二酯在路易斯酸影响下转化为高度取代的 2-吡喃酮和 1-茚满酮,说明了环丙烷衍生物在复杂分子合成中的反应潜力 Sathishkannan 和 Srinivasan,2014 年.
材料科学与高级应用
大环构建:de Meijere 和 Kozhushkov(2002 年)的研究探索了螺环丙烷化大环寡二炔的合成,展示了环丙烷衍生物在构建具有潜在电子和光子特性的先进材料中的应用 de Meijere 和 Kozhushkov,2002 年.
合成改进:Zhang Xiao-hong(2007 年)的一项研究讨论了一种改进的环丙烷羰基氯合成方法,它是各种化学合成中的一个重要中间体,突出了环丙烷衍生物生产的持续优化 Zhang Xiao-hong,2007 年.
生化分析
Biochemical Properties
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, forming covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity or protein function, which is crucial in biochemical pathways and drug development .
Cellular Effects
The effects of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride on cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride exerts its effects through various mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to regulatory proteins or transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride can change over time The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function Studies have shown that this compound can degrade over time, leading to a decrease in its activityLong-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins to influence gene expression. Alternatively, it can be targeted to the mitochondria, where it affects cellular metabolism and energy production .
属性
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVPNRFJQMQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452925 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24303-61-5 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



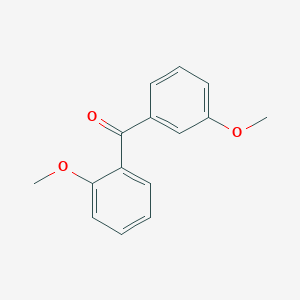


![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

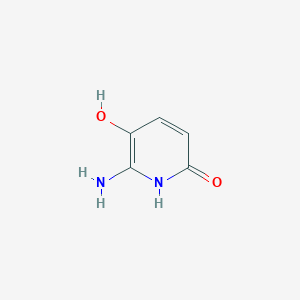
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
